molecular formula C7H11NO B3193151 3-Furanpropanamine CAS No. 684221-27-0

3-Furanpropanamine

Cat. No.: B3193151
CAS No.: 684221-27-0
M. Wt: 125.17 g/mol
InChI Key: VXERVXYMGPPIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furanpropanamine is an organic compound that belongs to the class of amines It consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanpropanamine typically involves the reaction of furfural with ammonia and hydrogen in the presence of a catalyst. One common method is the reductive amination of furfural using ammonia and hydrogen gas over a nickel catalyst. The reaction is carried out under high pressure and temperature to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reductive amination reaction but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Furanpropanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amine group can be reduced to form primary amines or other reduced derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated furans, alkylated furans, and arylated furans.

Scientific Research Applications

3-Furanpropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furanpropanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Furanpropanamine: Similar structure but with the amine group attached to a different carbon on the propanamine chain.

    Furfurylamine: Contains a furan ring attached directly to an amine group without the propanamine chain.

    3-Furanmethanamine: Similar structure but with a methanamine chain instead of a propanamine chain.

Uniqueness: 3-Furanpropanamine is unique due to the specific positioning of the amine group on the propanamine chain, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(furan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXERVXYMGPPIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316085
Record name 3-Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684221-27-0
Record name 3-Furanpropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684221-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Furanpropanamine
Reactant of Route 2
Reactant of Route 2
3-Furanpropanamine
Reactant of Route 3
Reactant of Route 3
3-Furanpropanamine
Reactant of Route 4
Reactant of Route 4
3-Furanpropanamine
Reactant of Route 5
Reactant of Route 5
3-Furanpropanamine
Reactant of Route 6
Reactant of Route 6
3-Furanpropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.